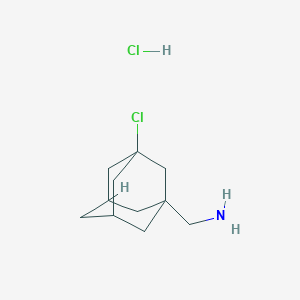

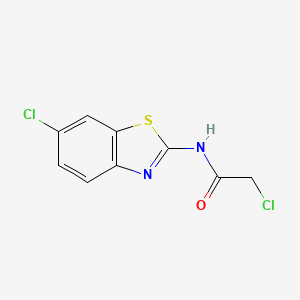

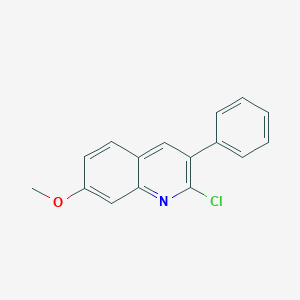

![molecular formula C12H16N4S B3024932 N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 54532-49-9](/img/structure/B3024932.png)

N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Overview

Description

“N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . Compounds of this class have been explored for their antitubercular properties . The most potent derivative in this series is N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of these compounds involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The most potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

- Research Findings :

Atmospheric Science and Earth-Atmosphere System Modeling

- Applications :

Neural Stem Cells (NSCs) Regulation and Neurogenesis

- Applications :

Synthesis of Pyrrolo[2,3-d]pyrimidines

Mechanism of Action

Target of Action

Compounds with similar pyrrolo[2,3-d]pyrimidine structures have been reported to inhibit various kinases . For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit CDK2 , a kinase involved in cell cycle regulation .

Mode of Action

Based on the behavior of similar compounds, it can be hypothesized that nsc673093 might interact with its target kinase, inhibiting its activity and leading to changes in cellular processes .

Biochemical Pathways

Kinase inhibitors like nsc673093 typically affect pathways related to cell proliferation and survival . For instance, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

These properties include absorption, distribution, metabolism, and excretion, all of which can influence the compound’s ability to reach its target and exert its effects .

Result of Action

Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines . Therefore, it is possible that NSC673093 might have similar effects.

properties

IUPAC Name |

N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-17-12-15-10-9(6-7-13-10)11(16-12)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSKLHFSEYWNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CN2)C(=N1)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420198 | |

| Record name | NSC673093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

54532-49-9 | |

| Record name | NSC673093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

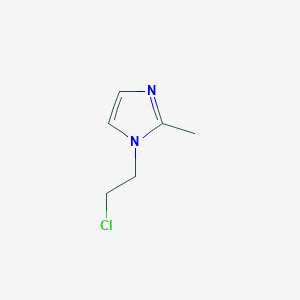

![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

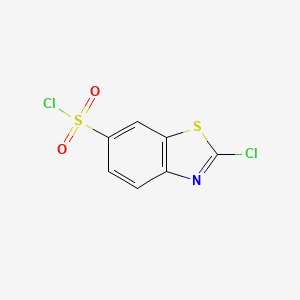

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)

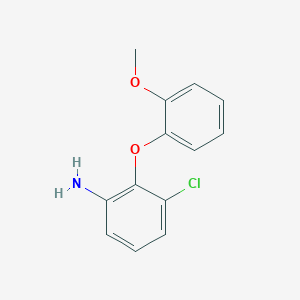

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)